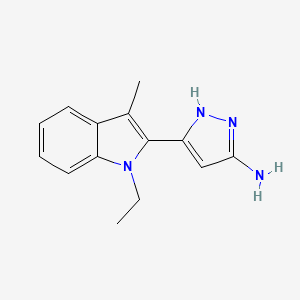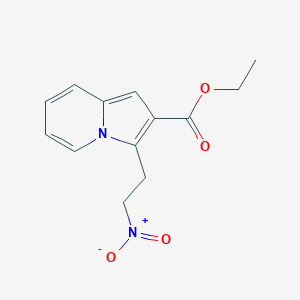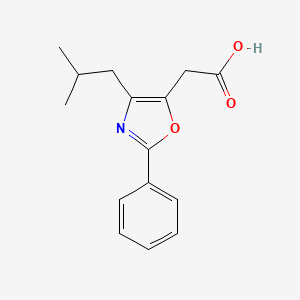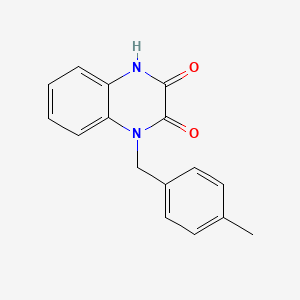![molecular formula C12H20BNO3 B1386896 (5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid CAS No. 1313761-40-8](/img/structure/B1386896.png)
(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid
Übersicht
Beschreibung
“(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid” is a boronic acid with the molecular formula C12H20BNO3 . It has an average mass of 237.103 Da and a monoisotopic mass of 237.153625 Da .
Synthesis Analysis
Boronic acids, including “(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid”, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This process was paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid” consists of 12 carbon atoms, 20 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis
Boronic acids, such as “(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid”, have been used in various chemical reactions. For instance, they have been used in the catalytic protodeboronation of pinacol boronic esters . This reaction was paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
“(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid” has a density of 1.1±0.1 g/cm3, a boiling point of 378.1±52.0 °C at 760 mmHg, and a flash point of 182.4±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP is 2.14 .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling
(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid: is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds. The compound’s boronic acid group is crucial for the transmetalation step, where it transfers an organic group to a transition metal catalyst, typically palladium. This process is essential for synthesizing various pharmaceuticals, polymers, and complex organic molecules.
Sensor Technology
Boronic acids can form reversible covalent bonds with sugars and other diols, which makes them useful in sensor technology . This compound could be incorporated into sensors to detect the presence of certain biological molecules, potentially leading to advances in medical diagnostics.
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the boronic acid compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (a formally nucleophilic organic group) from boron to palladium . This reaction is facilitated by a base and occurs after the oxidative addition phase, where palladium forms a bond with an electrophilic organic group .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can potentially affect various biochemical pathways depending on the specific reactants and products involved.
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their stability, solubility, and reactivity .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of various organic compounds, depending on the other reactants involved in the reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions . The stability of the boronic acid compound also plays a crucial role in the success of these reactions .
Eigenschaften
IUPAC Name |
[2-methoxy-5-[[methyl(propan-2-yl)amino]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO3/c1-9(2)14(3)8-10-5-6-12(17-4)11(7-10)13(15)16/h5-7,9,15-16H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBDWYZZRWJBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CN(C)C(C)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B1386813.png)
![3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1386814.png)


![2-{[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]amino}-4-phenylthiophene-3-carboxylic acid](/img/structure/B1386819.png)


![Ethyl (4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}phenyl)acetate](/img/structure/B1386824.png)
![1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386827.png)
![N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386828.png)
![(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid](/img/structure/B1386830.png)

![6-(4-Methoxybenzyl)-5,7-dimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1386833.png)
![4,5-Dihydrothieno[2,3-e][1]benzothiophene-2-carboxylic acid](/img/structure/B1386834.png)